Home > Products > Screening Compounds P142984 > 11-dehydro-2,3-dinor Thromboxane B2
11-dehydro-2,3-dinor Thromboxane B2 -

11-dehydro-2,3-dinor Thromboxane B2

Catalog Number: EVT-10899949
CAS Number:
Molecular Formula: C18H28O6
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-dehydro-2,3-dinor Thromboxane B2 is a significant metabolite of Thromboxane B2, which plays a crucial role in various physiological processes, particularly in hemostasis and inflammation. This compound is primarily formed through the enzymatic conversion of Thromboxane A2 and Thromboxane B2 in the body. Its measurement is important for assessing thromboxane biosynthesis in humans, providing insights into platelet activation and cardiovascular health.

Source

The primary source of 11-dehydro-2,3-dinor Thromboxane B2 is the metabolism of Thromboxane B2, which is synthesized from arachidonic acid via the cyclooxygenase pathway in platelets. It is predominantly excreted in urine, making urinary levels a useful biomarker for evaluating thromboxane production in vivo .

Classification

11-dehydro-2,3-dinor Thromboxane B2 belongs to the class of eicosanoids, which are lipid mediators derived from fatty acids. Specifically, it is categorized under thromboxanes, a subclass of prostanoids that are involved in various biological functions including vasoconstriction and platelet aggregation.

Synthesis Analysis

Methods

The synthesis of 11-dehydro-2,3-dinor Thromboxane B2 occurs through the metabolism of Thromboxane A2 and Thromboxane B2. The primary pathways involved include:

  • Beta-Oxidation: This pathway leads to the formation of 2,3-dinor Thromboxane B2 and involves the removal of carbon atoms from the fatty acid chain.
  • Dehydrogenation: The hydroxyl group at position C-11 is oxidized to form 11-dehydro-2,3-dinor Thromboxane B2.

These metabolic processes can be influenced by factors such as enzymatic activity and substrate availability .

Technical Details

The synthesis can be quantitatively analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allow for precise measurement of urinary metabolites .

Molecular Structure Analysis

Structure

The molecular formula of 11-dehydro-2,3-dinor Thromboxane B2 is C_20H_30O_5. It features a bicyclic structure typical of thromboxanes, with specific functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 350.45 g/mol
  • Structural Characteristics: The compound contains a five-membered ring with two oxygen atoms and various functional groups that influence its reactivity and interactions with receptors.
Chemical Reactions Analysis

Reactions

11-dehydro-2,3-dinor Thromboxane B2 participates in several biochemical reactions:

  • Formation from Thromboxane B2: It is generated through enzymatic conversion involving dehydrogenation.
  • Interaction with Receptors: The compound can bind to thromboxane receptors on platelets and vascular smooth muscle cells, influencing cellular responses such as aggregation and contraction.

Technical Details

The metabolic pathways leading to its formation involve specific enzymes like thromboxane synthase and hydroxysteroid dehydrogenases. Understanding these reactions is crucial for elucidating its role in cardiovascular physiology .

Mechanism of Action

Process

11-dehydro-2,3-dinor Thromboxane B2 acts primarily as a biomarker for thromboxane A2 synthesis. Its mechanism involves:

  1. Binding to Receptors: It binds to thromboxane receptors (TP receptors) on platelets and vascular tissues.
  2. Induction of Platelet Activation: This binding leads to platelet aggregation and vasoconstriction.
  3. Regulation of Vascular Tone: The compound influences blood flow and pressure by modulating vascular smooth muscle contraction.

Data

Research indicates that elevated levels of this metabolite correlate with increased platelet activation and cardiovascular risk .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade upon exposure to heat or light.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites, participating in various biochemical reactions within the body.

Relevant studies have shown that the half-life of 11-dehydro-2,3-dinor Thromboxane B2 in circulation is approximately 45 minutes .

Applications

Scientific Uses

11-dehydro-2,3-dinor Thromboxane B2 serves several important roles in scientific research:

  • Biomarker for Cardiovascular Health: Its levels are measured to assess thromboxane production and platelet activation status in various clinical conditions.
  • Research Tool: Used in studies investigating the role of thromboxanes in diseases such as atherosclerosis, hypertension, and thrombosis.
  • Pharmacological Studies: Assists in evaluating the effects of antiplatelet therapies like aspirin on thromboxane metabolism.
Biosynthesis and Metabolic Pathways of 11-Dehydro-2,3-dinor Thromboxane B2

Enzymatic Derivation from Thromboxane A2/Thromboxane B2 in Platelet Activation

Thromboxane A2 (TXA2), a labile eicosanoid produced primarily by activated platelets, undergoes rapid non-enzymatic hydrolysis (t₁/₂ ~30 seconds) to form Thromboxane B2 (TXB2) in the circulation. TXB2 is subsequently metabolized via two major enzymatic pathways:

  • Dehydrogenation: Cytosolic 11-hydroxy-thromboxane dehydrogenase in the liver and kidneys catalyzes the oxidation of the hemiacetal hydroxyl group at C-11, forming 11-dehydro-Thromboxane B2 (11-dehydro-TXB2) [1] [6].
  • β-Oxidation: TXB2 undergoes initial ω-carboxylation followed by one cycle of β-oxidation primarily in hepatocytes, shortening the carboxyl side chain by two carbons to yield 2,3-dinor-Thromboxane B2 (2,3-dinor-TXB2) [2] [7].

The sequential combination of these pathways—first β-oxidation to form 2,3-dinor-TXB2, followed by dehydrogenation of this metabolite—results in the formation of 11-dehydro-2,3-dinor-Thromboxane B2 (11-dehydro-2,3-dinor-TXB2). This represents a terminal metabolite reflecting systemic TXA2 biosynthesis [4] [6]. Research indicates that urinary 11-dehydro-TXB2 is generally more abundant than 2,3-dinor-TXB2 in humans (792 ± 119 pg/mg creatinine vs. 106 ± 21 pg/mg creatinine), implying significant subsequent metabolism of 2,3-dinor-TXB2, including its conversion to 11-dehydro-2,3-dinor-TXB2 [2].

Table 1: Key Metabolic Steps Leading to 11-Dehydro-2,3-Dinor-Thromboxane B2

PrecursorEnzyme/ProcessMetabolite FormedPrimary SiteFunctional Significance
Thromboxane A2 (TXA2)Non-enzymatic hydrolysisThromboxane B2 (TXB2)CirculationStabilizes TXA2 activity
Thromboxane B2 (TXB2)Hepatic β-oxidation2,3-Dinor-Thromboxane B2LiverInitial side-chain shortening
2,3-Dinor-Thromboxane B211-Hydroxythromboxane dehydrogenase11-Dehydro-2,3-dinor-Thromboxane B2Liver/KidneyTerminal dehydrogenation
Thromboxane B2 (TXB2)11-Hydroxythromboxane dehydrogenase11-Dehydro-Thromboxane B2Liver/KidneyInitial ring dehydrogenation
11-Dehydro-Thromboxane B2Hepatic β-oxidation11-Dehydro-2,3-dinor-Thromboxane B2LiverTerminal side-chain shortening

Role of β-Oxidation and Dehydrogenation in Hepatic Metabolism

The liver plays a pivotal role in the sequential metabolism of TXB2 via β-oxidation and dehydrogenation, ultimately shaping the profile of urinary thromboxane metabolites, including 11-dehydro-2,3-dinor-TXB2.

  • β-Oxidation Pathway: This mitochondrial and peroxisomal process is the primary route for shortening the carboxylic acid side chain of TXB2. It involves activation to a CoA ester, dehydrogenation, hydration, further dehydrogenation, and thiolytic cleavage, removing two carbon atoms (as acetyl-CoA) to form 2,3-dinor-TXB2. This metabolite can then undergo dehydrogenation at C-11 to form 11-dehydro-2,3-dinor-TXB2 [7]. Studies in patients with liver cirrhosis demonstrate a significant shift in thromboxane metabolic disposition. As liver function deteriorates (Child-Pugh Class A to C), the urinary excretion of 2,3-dinor-TXB2 increases markedly (median from 381 pg/mg creatinine in Class A to 1337 pg/mg creatinine in Class C, P<0.05), indicating impaired hepatic β-oxidation capacity. Conversely, 11-dehydro-TXB2 excretion, while elevated overall in cirrhosis, does not show the same progressive rise with worsening liver function. This highlights the liver's critical role in β-oxidation and suggests that the ratio of β-oxidation metabolites (2,3-dinor-TXB2 and its derivatives like 11-dehydro-2,3-dinor-TXB2) to dehydrogenation metabolites (11-dehydro-TXB2) may serve as a functional indicator of hepatic metabolic competency [7].

  • Dehydrogenation Pathway: The conversion of the hemiacetal hydroxyl group at C-11 to a ketone, catalyzed by 11-hydroxy-thromboxane dehydrogenase, yields 11-dehydro-TXB2. This metabolite is more stable and less susceptible to ex vivo artifactual formation compared to TXB2 [1]. 11-Dehydro-TXB2 can itself undergo hepatic β-oxidation to produce 11-dehydro-2,3-dinor-TXB2. The dehydrogenation step is less dependent on overall hepatic function than β-oxidation, as evidenced by the different patterns of metabolite excretion in liver disease [7]. Mass spectrometric characterization confirms the structural distinctiveness of 11-dehydro-2,3-dinor-TXB2, featuring a lactone ring and a shortened carboxylic acid side chain compared to its precursors [6].

Table 2: Impact of Liver Cirrhosis on Urinary Thromboxane Metabolite Excretion

MetaboliteControl Median (pg/mg Cr)Cirrhosis All Classes Median (pg/mg Cr)Cirrhosis Class A Median (pg/mg Cr)Cirrhosis Class C Median (pg/mg Cr)Statistical Significance (vs. Controls)Trend with Liver Failure
11-Dehydro-Thromboxane B2275673.5Not ReportedNot ReportedP = 0.0001None Significant
2,3-Dinor-Thromboxane B21758243811337P = 0.0001Significant Increase (P<0.05 A vs. C)
Sum (11-Dehydro-TXB2 + 2,3-Dinor-TXB2)450~1497.510032240P = 0.0001Significant Increase (P<0.05 A vs. C)

Interspecies Variability in Metabolic Clearance and Excretion

Significant differences exist between species in the fractional conversion of TXA2/TXB2 to specific metabolites and their subsequent urinary excretion patterns, impacting the translational relevance of models for studying 11-dehydro-2,3-dinor-TXB2.

  • Primates (Humans and Cynomolgus Monkeys): Humans exhibit a fractional conversion of intravenously infused TXB2 to urinary 11-dehydro-TXB2 of approximately 6.8% ± 0.7% and to 2,3-dinor-TXB2 of 6.4% ± 0.9% [5]. This indicates that both dehydrogenation and β-oxidation pathways contribute significantly to TXB2 clearance. Crucially, studies directly comparing the metabolism of synthetic TXA2 and TXB2 (20 ng/kg IV) in aspirin-pretreated cynomolgus monkeys demonstrated nearly identical fractional conversion to both 2,3-dinor-TXB2 and 11-dehydro-TXB2. This finding strongly supports the concept that TXA2 is rapidly hydrolyzed to TXB2 before undergoing enzymatic metabolism, validating the use of TXB2 metabolites as accurate indices of systemic TXA2 biosynthesis in these species [3] [8]. The relative abundance of the metabolites differs, with urinary 11-dehydro-TXB2 being more prominent than 2,3-dinor-TXB2 in humans [2].

  • Non-Primate Models (e.g., Rodents): While not the primary focus of the available search results, it is well-established that rodents utilize different major enzymatic pathways for thromboxane metabolism compared to primates. Notably, rats excrete predominantly 2,3-dinor-TXB2 and its further β-oxidation products (e.g., dinor-dinor metabolites), with 11-dehydro-TXB2 being a minor pathway. This contrasts sharply with the significant contribution of the dehydrogenation pathway in humans and monkeys [3]. Therefore, the formation and significance of 11-dehydro-2,3-dinor-TXB2 as a terminal metabolite are likely less pronounced in rodents. This interspecies variability underscores the importance of choosing appropriate models (i.e., primates) when studying the formation and clearance kinetics of 11-dehydro-2,3-dinor-TXB2 for human relevance. Variability in renal clearance rates between species may also influence measured urinary levels of this metabolite, independent of biosynthesis rates [1] [3].

Table 3: Interspecies Comparison of Thromboxane B2 Fractional Conversion to Key Metabolites

SpeciesInfused CompoundFractional Conversion to 11-Dehydro-TXB2 (%)Fractional Conversion to 2,3-Dinor-TXB2 (%)Primary Urinary Metabolite(s)Evidence for TXA2 → TXB2 Prior to Metabolism
HumanThromboxane B26.8 ± 0.76.4 ± 0.911-Dehydro-TXB2 > 2,3-Dinor-TXB2Supported by metabolite kinetics
Cynomolgus MonkeyThromboxane A2Similar to TXB2 infusionSimilar to TXB2 infusionNot Explicitly Stated (Likely similar to human)Directly demonstrated [3] [8]
Cynomolgus MonkeyThromboxane B2Similar to TXA2 infusionSimilar to TXA2 infusionNot Explicitly Stated (Likely similar to human)Used as comparator for TXA2 [3] [8]
RatThromboxane B2Low/MinorHigh (Further β-oxidized)2,3-Dinor-TXB2, Dinor-dinor metabolitesPresumed but not explicitly compared to TXA2 in sources

Properties

Product Name

11-dehydro-2,3-dinor Thromboxane B2

IUPAC Name

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14+,15+,16-/m1/s1

InChI Key

PJAAKFHMQLYVGV-HXSCFROSSA-N

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.